Cas no 93643-24-4 ((8aS)-octahydropyrrolo[1,2-a]piperazine)

(8aS)-octahydropyrrolo[1,2-a]piperazine structure
93643-24-4 structure
Product Name:(8aS)-octahydropyrrolo[1,2-a]piperazine
CAS 번호:93643-24-4
MF:C7H14N2
메가와트:126.199461460114
MDL:MFCD03787926
CID:803359
PubChem ID:781249
Update Time:2024-10-26

(8aS)-octahydropyrrolo[1,2-a]piperazine 화학적 및 물리적 성질

이름 및 식별자

    • (S)-1,4-DIAZABICYCLO[4.3.0]NONANE
    • (8aS)-octahydro-Pyrrolo[1,2-a]pyrazine
    • (S)-Octahydropyrrolo[1,2-a]pyrazine
    • Pyrrolo[1,2-a]pyrazine,octahydro-, (8aS)-
    • (6S)-1,4-Diazabicyclo[4.3.0]nonane
    • (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
    • (8aS)-Octahydropyrrolo[1,2-a]pyrazine (ACI)
    • Pyrrolo[1,2-a]pyrazine, octahydro-, (S)- (ZCI)
    • (8aS)-octahydropyrrolo[1,2-a]pyrazine
    • (S)-Octahydro-pyrrolo[1,2-a]pyrazine
    • (8aS)-octahydropyrrolo[1,2-a]piperazine
    • AKOS015995208
    • EN300-57837
    • (S)-octahydropyrrolo[1,2-alpha]pyrazine
    • J-502269
    • PS-3853
    • FTTATHOUSOIFOQ-ZETCQYMHSA-N
    • 93643-24-4
    • DTXSID30354765
    • BCP27556
    • (S)-1,4-Diazabicyclo[4.3.0]nonane,98+%
    • MFCD03787926
    • J-502512
    • (6s)-1,4-diazabicyclo[4,3,0]nonane
    • (S)-1,4-Diazabicyclo[4.3.0]nonane, AldrichCPR
    • (8aS) -octahydropyrrolo[1,2-a]pyrazine
    • SCHEMBL271886
    • PYRROLO[1,2-A]PYRAZINE, OCTAHYDRO-, (8AS)-
    • AC-7091
    • MDL: MFCD03787926
    • 인치: 1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
    • InChIKey: FTTATHOUSOIFOQ-ZETCQYMHSA-N
    • 미소: [C@H]12CNCCN1CCC2

계산된 속성

  • 정밀분자량: 126.11600
  • 동위원소 질량: 126.115698455g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 103
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.2
  • 토폴로지 분자 극성 표면적: 15.3Ų

실험적 성질

  • 플래시 포인트: 88.833℃
  • 수용성: Slightly soluble in water.
  • PSA: 15.27000
  • LogP: 0.32070

(8aS)-octahydropyrrolo[1,2-a]piperazine 보안 정보

  • 위험물 표지: Xi
  • 위험 등급:8

(8aS)-octahydropyrrolo[1,2-a]piperazine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

(8aS)-octahydropyrrolo[1,2-a]piperazine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
YT0011-25g
(8as)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
93643-24-4 95%
25g
$2200 2023-09-07
TRC
D679743-10mg
(S)-1,4-Diazabicyclo[4.3.0]nonane
93643-24-4
10mg
$ 50.00 2022-06-05
TRC
D679743-50mg
(S)-1,4-Diazabicyclo[4.3.0]nonane
93643-24-4
50mg
$ 95.00 2022-06-05
TRC
D679743-100mg
(S)-1,4-Diazabicyclo[4.3.0]nonane
93643-24-4
100mg
$ 135.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S11270-250mg
(S)-Octahydropyrrolo[1,2-a]pyrazine
93643-24-4
250mg
¥1208.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S11270-1g
(S)-Octahydropyrrolo[1,2-a]pyrazine
93643-24-4
1g
¥3058.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S11270-100mg
(S)-Octahydropyrrolo[1,2-a]pyrazine
93643-24-4
100mg
¥728.0 2021-09-07
Alichem
A099001218-1g
(S)-Octahydropyrrolo[1,2-a]pyrazine
93643-24-4 98%
1g
$291.50 2023-08-31
Chemenu
CM109115-1g
(8aS)-octahydropyrrolo[1,2-a]piperazine
93643-24-4 97%
1g
$275 2021-08-06
Chemenu
CM109115-5g
(8aS)-octahydropyrrolo[1,2-a]piperazine
93643-24-4 97%
5g
$825 2021-08-06

(8aS)-octahydropyrrolo[1,2-a]piperazine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride
참조
Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers
Nazarova, L. S.; Rozonov, Yu. B.; Likhosherstov, A. M.; Morozova, T. V.; Skoldinov, A. P.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8

합성 방법 2

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, rt → reflux
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water ;  1 h, rt
참조
Preparation of (diazabicycloalkyl)dibenzoxepines and analogs as dopamine D4 receptor antagonists
, United States, , ,

합성 방법 3

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  < 10 °C; 4 h, reflux
참조
Compound as potassium channel modulator
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
참조
Preparation of novel 6-5 membered fused azole ring derivatives as certain protein kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ;  12 h, rt
참조
Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs
, China, , ,

합성 방법 6

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Preparation of benzimidazole quinolinones for inhibiting a serine/threonine kinase
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, reflux
참조
Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists
Moir, Elizabeth M.; Yoshiizumi, Kazuya; Cairns, Jim; Cowley, Phillip; Ferguson, Morag; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330

합성 방법 8

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Preparation of benzimidazole quinolinones for inhibiting FGFR3 and treating multiple myeloma
, United States, , ,

합성 방법 9

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Synthesis and inhibitory activity on carbonic anhydrase of some new sulpiride analogs studied by means of a new method
Botre, Claudio; Botre, Francesco; Jommi, Giancarlo; Signorini, Roberto, Journal of Medicinal Chemistry, 1986, 29(10), 1814-20

합성 방법 10

반응 조건
참조
Preparation of pyrimidine derivatives as 5-HT3 receptor antagonists having agonistic activity on 5-HT1A
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
참조
Preparation of piperazinylpyridine derivatives as 5-HT3 receptor antagonists, pharmaceutical compositions containing them, and their uses
, Japan, , ,

합성 방법 12

반응 조건
참조
Aralkyl diazabicycloalkane derivatives for CNS disorders
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
참조
Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds
de Costa, Brian R.; He, Xiaoshu; Linders, Joannes T. M.; Dominguez, Celia; Gu, Zi Qiang; et al, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20

(8aS)-octahydropyrrolo[1,2-a]piperazine Raw materials

(8aS)-octahydropyrrolo[1,2-a]piperazine Preparation Products

추천 공급업체
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd